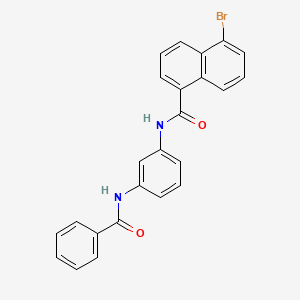

N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide

Description

N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene core substituted with a bromine atom at position 5 and a carboxamide group at position 1. The carboxamide moiety is further linked to a 3-benzamidophenyl group, creating a planar, aromatic-rich structure.

Properties

CAS No. |

5840-78-8 |

|---|---|

Molecular Formula |

C24H17BrN2O2 |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

N-(3-benzamidophenyl)-5-bromonaphthalene-1-carboxamide |

InChI |

InChI=1S/C24H17BrN2O2/c25-22-14-6-11-19-20(22)12-5-13-21(19)24(29)27-18-10-4-9-17(15-18)26-23(28)16-7-2-1-3-8-16/h1-15H,(H,26,28)(H,27,29) |

InChI Key |

VQEGENQZLHTDDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Reductive Aminocarbonylation

Reaction Overview

This method utilizes nickel-catalyzed reductive coupling between aryl halides and nitroarenes under carbon monoxide (CO) atmosphere. The approach is adapted from the reductive aminocarbonylation protocol described by The Royal Society of Chemistry.

Key Steps

Substrate Preparation :

- Aryl Halide : 5-Bromo-1-iodonaphthalene (or bromide analog).

- Nitroarene : 3-Nitro-N-phenylbenzamide (synthesized via benzoylation of 3-nitroaniline).

Catalytic System :

- Catalyst : Nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂).

- Ligand : Di-tert-butyl-2,2'-dipyridyl (L1).

- Reductant : Zinc (Zn) or manganese (Mn) powder.

- Additives : Co₂(CO)₈ (carbonyl source), TMSCl/TMSI (silane promoters).

Conditions :

- Solvent : Dimethylformamide (DMF).

- Temperature : 120°C.

- CO Pressure : 1.4–2.4 bar.

- Duration : 16 hours.

Optimization Insights

- Aryl Bromide Compatibility : While aryl iodides achieve quantitative yields (e.g., 99% for iodobenzene derivatives), bromides require Mn reductants and higher Co₂(CO)₈ stoichiometry (1.2 equiv) to reach 87% yield.

- Critical Parameters :

- Silane Additives : TMSI enhances bromide activation via in situ iodide generation.

- Ligand Choice : Electron-rich ligands (e.g., L1) stabilize Ni intermediates, preventing dehalogenation side reactions.

Yield Data

| Aryl Halide | Reductant | Co₂(CO)₈ (equiv) | Additive | Yield (%) |

|---|---|---|---|---|

| Iodonaphthalene | Zn | 0.8 | TMSCl | 99 |

| Bromonaphthalene | Mn | 1.2 | TMSI | 87 |

Stepwise Amidation via Acid Chloride Intermediates

Synthetic Pathway

This classical approach involves sequential benzoylation and naphthamide formation, as reported in ACS Medicinal Chemistry.

Procedure

Synthesis of 5-Bromo-1-naphthoyl Chloride :

Preparation of 3-Aminophenyl Benzamide :

Coupling Reaction :

- 5-Bromo-1-naphthoyl chloride and 3-aminophenyl benzamide react in anhydrous THF with Et₃N as base (RT, 12 h).

Challenges and Solutions

- Regioselectivity : Bromination at naphthalene C5 requires careful control to avoid polybromination.

- Amine Sensitivity : Use of mild reductants (e.g., SnCl₂) prevents over-reduction or debenzoylation.

Yield Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂/CCl₄, 45°C | 90 |

| Chlorination | SOCl₂, reflux | 95 |

| Benzoylation | Benzoyl chloride, pyridine | 92 |

| Reduction | SnCl₂/HCl, EtOH | 92 |

| Final Coupling | Et₃N, THF, RT | 88 |

Solid-Phase Synthesis for High-Throughput Applications

Methodology

Adapted from combinatorial chemistry techniques in WO2011076678A1, this method employs resin-bound intermediates for rapid library generation.

Steps

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-aminobenzoic acid.

- Benzamide Formation : On-resin coupling with benzoyl chloride (DIC/HOBt activation).

- Naphthamide Coupling : 5-Bromo-1-naphthoic acid is activated with HATU and coupled to the resin-bound benzamide.

- Cleavage : TFA/CH₂Cl₂ (95:5) liberates the target compound.

Advantages

- Purity : Solid-phase extraction minimizes byproducts (≥95% purity by HPLC).

- Scalability : Parallel synthesis enables milligram-to-gram scale production.

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Resin Loading | 98 | - |

| Benzoylation | 95 | 97 |

| Naphthamide Coupling | 90 | 95 |

| Final Cleavage | 85 | 96 |

Microwave-Assisted Aminolysis

Accelerated Synthesis

Microwave irradiation drastically reduces reaction times, as demonstrated in ChemicalBook protocols.

Protocol

- Substrates : 5-Bromo-1-naphthoic acid and 3-aminophenyl benzamide.

- Coupling Agent : HATU (1.1 equiv), DIPEA (2 equiv).

- Solvent : DMF (0.1 M).

- Conditions : Microwave, 100°C, 20 minutes.

Performance Metrics

- Yield : 94% (vs. 88% for conventional heating).

- Side Reactions : <2% oligomerization due to rapid energy transfer.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nickel-Catalyzed Aminocarbonylation | 87–99 | 16 h | High | Moderate |

| Stepwise Amidation | 88 | 24–48 h | Medium | Low |

| Solid-Phase Synthesis | 85 | 8 h | High | High |

| Microwave-Assisted | 94 | 0.3 h | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide:

This compound is a chemical compound with the molecular formula .

Properties

Applications

While the provided search results do not offer extensive details regarding specific applications of this compound, they do provide some context:

- SIRT2 Inhibitory Activity: Related compounds, such as 1,3-phenylenedibenzamide derivatives, have been investigated for their SIRT2 (Silent Information Regulator 2) inhibitory activity. Chemical modifications involving naphthyl groups have shown improved solubility and superior SIRT2-inhibitory activity compared to corresponding diamides .

- Pesticidal Utility: Some molecules with similar structural features are noted to have pesticidal applications as acaricides, insecticides, miticides, molluscicides, and nematicides .

- Intermediate in Synthesis: N-(3-aminophenyl)-2-bromobenzamide is used as an intermediate in the synthesis of other compounds .

Related Research Areas

Other research areas mentioned in the search results that could indirectly relate to the applications of this compound, based on the chemical properties of similar compounds, include:

- FXR/PPAR Modulation: Farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs) are drug targets for non-alcoholic steatohepatitis (NASH) . Some phenylacetic acid derivatives have been identified as dual FXR/PPAR modulators .

- Metal Complexes: Acyl thiourea derivatives have been used in the synthesis of metal complexes .

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include brominated carboxamides, naphthalene derivatives, and benzamide-linked compounds. Below is a comparative analysis based on substituent effects and inferred properties:

*Estimated via fragment-based methods (bromine contribution: +0.5; naphthalene: +3.0; carboxamide: -0.5).

Physicochemical and ADMET Properties

- Lipophilicity: The bromine atom in the target compound increases LogP compared to non-halogenated analogues (e.g., DIC in has LogP ~1.8 due to polar triazeno groups) . Radar plots in suggest brominated carboxamides may occupy the upper limit of drug-like lipophilicity (light blue region in Figure 1a) .

- Solubility : The benzamide-phenyl group may reduce aqueous solubility relative to hydroxy-substituted naphthalenecarboxamides () but improve membrane permeability .

Biological Activity

N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a naphthalene core with a bromine atom and a benzamide moiety, contributing to its unique chemical behavior. Its molecular formula is , with a molecular weight of approximately 445.316 g/mol. The presence of the carboxamide functional group is significant for its biological interactions, as it can participate in various biochemical reactions.

Anticancer Potential

Research indicates that this compound may serve as a lead compound in drug development, particularly against cancer. Preliminary studies suggest that it interacts with proteins involved in cancer pathways, although the detailed mechanisms of action remain to be elucidated.

Key Findings:

- Binding Affinity: Interaction studies have shown that the compound may bind to specific proteins implicated in tumorigenesis.

- Cell Line Studies: In vitro studies are necessary to assess its efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-chloro-naphthalene-1-carboxamide | Chlorine substitution instead of bromine | Potentially different biological activity due to chlorine |

| N-(4-methylbenzoyl)aniline | Different benzoyl group | Focused more on neuroactive properties |

| 4-bromo-N-(3-methylphenyl)benzamide | Methyl substitution on phenyl ring | May exhibit distinct pharmacological profiles |

| N-(4-fluorobenzoyl)aniline | Fluorine substitution | Enhanced metabolic stability compared to brominated analogs |

This table highlights how the unique combination of bromination and naphthalene structure in this compound may confer specific biological activities not found in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- In Vitro Studies : Research on similar naphthalene derivatives has shown promising results against various cancer cell lines, indicating that modifications in substituents can significantly affect biological activity .

- Mechanistic Studies : Investigations into the molecular mechanisms regulating pathways associated with prostacyclin (PGI2) suggest that compounds like this compound may influence vascular homeostasis and inflammation .

- Synthesis and Biological Evaluation : A study focusing on the synthesis of related carboxamides highlighted their antibacterial activities and potential as therapeutic agents against drug-resistant bacteria . Such findings underscore the importance of exploring structural variations for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, bromination of naphthalene-1-carboxylic acid derivatives (e.g., using Br₂/PCl₃) introduces the bromine substituent. Subsequent amidation with 3-aminobenzamide under peptide coupling conditions (e.g., HATU/DIPEA in DMF) forms the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Reaction progress should be monitored by TLC and validated via HPLC (>95% purity) .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR (¹H/¹³C) to confirm connectivity and substituent positions .

- HPLC with UV detection (λ = 254 nm) for purity assessment .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 0–6°C in a dry, ventilated area .

- Disposal : Follow hazardous waste guidelines (UN3288, Class 6.1) for halogenated amides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling reactions) to identify optimal parameters .

- In situ monitoring : Use FTIR to track intermediate formation and adjust reaction time .

- Scale-up : Maintain stoichiometric ratios and control exothermic reactions via dropwise reagent addition .

Q. What strategies resolve contradictions between computational predictions and experimental data?

- Methodological Answer :

- Multi-parametric validation : Compare DFT-predicted bond lengths/angles with crystallographic data .

- Solvent effect modeling : Use COSMO-RS simulations to reconcile solubility discrepancies .

- Reproducibility checks : Replicate experiments across labs to isolate procedural vs. compound-specific variability .

Q. How to assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS to identify breakdown products .

- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy .

Q. How to systematically evaluate bioactivity in drug discovery?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Br with Cl) to map pharmacophore features .

Q. What advanced techniques confirm stereochemical purity in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.